![molecular formula C12H8N2O3 B2729030 2-(3-Nitrophenyl)nicotinaldehyde CAS No. 289469-76-7](/img/structure/B2729030.png)
2-(3-Nitrophenyl)nicotinaldehyde
Overview
Description
2-(3-Nitrophenyl)nicotinaldehyde is a biochemical used for proteomics research . It has a molecular formula of C12H8N2O3 and a molecular weight of 228.20 .
Molecular Structure Analysis
The molecular structure of 2-(3-Nitrophenyl)nicotinaldehyde can be represented by the SMILES notation: C1=CC(=CC(=C1)N+[O-])C2=C(C=CC=N2)C=O .Scientific Research Applications
Enzymatic Activity Visualization
The use of 2-(3-Nitrophenyl)nicotinaldehyde and its derivatives in histochemical studies enables the cytochemical demonstration of succinic dehydrogenase and other enzyme systems. A study introduced a new p-nitrophenyl substituted ditetrazole for this purpose, highlighting its properties as an ideal reagent for visualizing enzymatic activity in tissue sections (Nachlas et al., 1957).
Fluorescent Probes for Hypoxic Cells
A novel off-on fluorescent probe, designed using a 4-nitroimidazole moiety as a hypoxic trigger, was developed for selective detection of hypoxia in tumor cells. This probe was successfully applied for imaging the hypoxic status of HeLa cells, demonstrating the utility of 2-(3-Nitrophenyl)nicotinaldehyde derivatives in biomedical research fields (Feng et al., 2016).
Supramolecular Structures
The study of 2-chloro-N-(nitrophenyl)nicotinamides, which are structurally related to 2-(3-Nitrophenyl)nicotinaldehyde, has contributed to understanding the supramolecular structures of these compounds. Different hydrogen bonding patterns were observed, affecting the molecular arrangement in crystals (de Souza et al., 2005).
Catalytic Reactions
Advancements in micro-flow technologies have facilitated the catalytic hydrogenation of N-4-nitrophenyl nicotinamide, a functionalized active pharmaceutical ingredient surrogate. This study provided insights into the unique multiphase dynamics within micro-packed bed reactors, highlighting the potential for greener, more efficient pharmaceutical production processes (Yang et al., 2018).
Vapochromism in Luminescent Complexes
A luminescent Pt(II) terpyridine complex with a nicotinamide moiety demonstrated reversible vapochromic behavior upon exposure to methanol vapors, changing color and emission properties. This study illustrates the potential of 2-(3-Nitrophenyl)nicotinaldehyde derivatives in developing materials with responsive optical properties (Wadas et al., 2004).
properties
IUPAC Name |
2-(3-nitrophenyl)pyridine-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-8-10-4-2-6-13-12(10)9-3-1-5-11(7-9)14(16)17/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHJMVUGYKMMKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=N2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)nicotinaldehyde |
Synthesis routes and methods
Procedure details
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